ethyl (4Z)-2-methyl-5-oxo-4-({[(pyridin-2-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate
Description
Historical Context and Discovery
The compound emerged from efforts to hybridize naphthofuran and pyridine motifs, building on earlier work with naphtho[2,1-b]furan derivatives. Initial synthetic routes for analogous structures involved condensation reactions between hydrazides and carbonyl compounds, as demonstrated in the synthesis of naphtho[2,1-b]furan-2-carbohydrazide. The incorporation of a pyridinylmethylamino group at the 4-position reflects advancements in regioselective functionalization strategies developed post-2010, aiming to enhance hydrogen-bonding capabilities and metabolic stability.
Position in Naphthofuran Chemical Space
Naphtho[1,2-b]furan derivatives are characterized by a fused bicyclic system comprising a benzene ring and a furan moiety. The target compound distinguishes itself through:
- C3 Ester Group : The ethyl carboxylate at position 3 introduces steric bulk and modulates solubility, a feature shared with ethyl 5-[(4-methoxyanilino)methylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate.
- 4-Position Substitution : The (pyridin-2-yl)methylamino methylidene group creates a conjugated π-system, enhancing electronic delocalization across the naphthofuran core.
- Z-Configuration : The 4Z stereochemistry stabilizes the molecule via intramolecular hydrogen bonding between the oxo group and the pyridine nitrogen.
Comparative analysis with simpler naphthofurans (e.g., naphtho[1,2-b]furan, C12H8O) reveals that the added complexity of this compound expands its interaction potential with biological targets, particularly proteins containing aromatic binding pockets.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the convergence of three heterocyclic systems:
- Naphthofuran Core : Provides planar rigidity and UV absorbance properties critical for spectroscopic tracking in biological assays.
- Pyridine Substituent : Enhances binding affinity to metalloenzymes through nitrogen lone-pair coordination, as observed in pyridine-2-methylamine antitubercular agents.
- Ester Functionality : Serves as a synthetic handle for further derivatization, enabling the generation of amides or carboxylic acids for structure-activity relationship (SAR) studies.
The integration of these elements aligns with trends in designing multi-target inhibitors, where hybrid structures improve efficacy against resistant bacterial strains.
Current Scientific Interest and Academic Relevance
Recent studies emphasize the compound’s potential in:
- Antimicrobial Development : Structural analogs with pyridine appendages exhibit sub-micromolar activity against Mycobacterium tuberculosis (Mtb), attributed to interactions with the MmpL3 transporter.
- Materials Science : The extended conjugation system makes it a candidate for organic semiconductors, though this application remains underexplored.
- Catalysis : Pyridine-containing furans act as ligands in transition metal complexes, facilitating C–H activation reactions.
Ongoing research prioritizes optimizing metabolic stability, as demonstrated in pyridine-2-methylamine derivatives where phenyl groups improved microsomal half-lives compared to furyl substituents.
Research Objectives and Academic Scope
Key unresolved questions and research directions include:
- Synthetic Methodology : Developing one-pot routes to reduce step counts, building on multi-component reactions used for di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines.
- Computational Modeling : Elucidating the energetics of the 4Z configuration using density functional theory (DFT) to guide stereocontrol during synthesis.
- Biological Screening : Evaluating inhibition profiles against non-tubercular pathogens (e.g., Staphylococcus aureus) to broaden therapeutic applicability.
The table below summarizes critical structural features and their functional implications:
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-(pyridin-2-ylmethyliminomethyl)benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-3-28-23(27)19-14(2)29-22-17-10-5-4-9-16(17)21(26)18(20(19)22)13-24-12-15-8-6-7-11-25-15/h4-11,13,26H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLYIVZSINHMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCC4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4Z)-2-methyl-5-oxo-4-({[(pyridin-2-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a naphthofuran derivative with a pyridine-containing aldehyde under basic conditions, followed by esterification. The reaction conditions often require the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modulating solubility or further functionalization.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by elimination of ethanol. The acidic pathway involves protonation of the carbonyl oxygen, while the basic route directly deprotonates the nucleophile .
Nucleophilic Addition to the Ketone
The 5-oxo group participates in nucleophilic additions, forming derivatives like hydrazones or oximes, which are useful in medicinal chemistry.
| Nucleophile | Conditions | Product | Yield | Biological Relevance |
|---|---|---|---|---|
| Hydrazine | EtOH, reflux, 4 hr | 5-hydrazono derivative | 92% | Anticancer screening |
| Hydroxylamine | CH₃COONa, EtOH, 60°C, 3 hr | 5-oxime | 88% | Chelation therapy |
Key Finding :
Hydrazone derivatives exhibit enhanced solubility and demonstrate selective cytotoxicity against HeLa cells (IC₅₀ = 3.2 μM).
Condensation Reactions
The aminomethylidene group (CH=N) reacts with aldehydes or ketones to form Schiff bases, enabling structural diversification.
| Reagent | Catalyst | Product | Yield | Application |
|---|---|---|---|---|
| 4-nitrobenzaldehyde | AcOH, reflux, 2 hr | Extended Schiff base | 75% | Fluorescent probes |
| Acetylacetone | Cu(OAc)₂, EtOH, RT | β-diketonate complex | 68% | Catalysis |
Mechanistic Note :
Copper(II) acetate facilitates imine-enamine tautomerization, stabilizing the β-diketonate complex .
Electrophilic Aromatic Substitution (EAS)
The naphthofuran core undergoes regioselective EAS at the electron-rich positions (C-6 and C-9).
| Reagent | Conditions | Product | Yield | Selectivity |
|---|---|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0°C, 1 hr | 6-nitro derivative | 62% | Para to ketone |
| Br₂ (1 equiv) | CHCl₃, RT, 30 min | 9-bromo derivative | 55% | Ortho to furan oxygen |
Structural Impact :
Nitration at C-6 enhances electron-withdrawing effects, reducing furan ring aromaticity and altering photophysical properties .
Coordination Chemistry
The pyridinyl and imine groups act as bidentate ligands, forming stable complexes with transition metals.
| Metal Salt | Conditions | Complex | Stability Constant (log β) |
|---|---|---|---|
| CuCl₂·2H₂O | MeOH, RT, 2 hr | [Cu(C₂₃H₂₀N₂O₄)Cl] | 12.3 |
| Fe(NO₃)₃·9H₂O | H₂O, 60°C, 4 hr | [Fe(C₂₃H₂₀N₂O₄)(NO₃)(H₂O)] | 9.8 |
Applications :
Copper complexes exhibit catalytic activity in radical-mediated alkene difunctionalization (TOF = 120 h⁻¹) .
Photochemical Reactivity
The conjugated π-system undergoes [4+2] cycloaddition under UV light, forming dimeric products.
| Conditions | Product | Quantum Yield | Application |
|---|---|---|---|
| UV (365 nm), 12 hr | Dimer via C4–C5' linkage | 0.15 | Photoresponsive materials |
Limitation :
Dimerization reduces solubility but enhances thermal stability (Tₘ ↑ by 40°C) .
Reductive Amination
The imine group is reduced to a secondary amine under catalytic hydrogenation.
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 6 hr | Ethyl 4-(aminomethyl)-2-methyl-5-oxo-naphthofuran-3-carboxylate | 83% |
Utility :
The reduced amine serves as a precursor for peptidomimetics .
Scientific Research Applications
Reaction Conditions
The reaction conditions generally require solvents like toluene or ethanol, with the optimization of temperature and time being crucial for maximizing yield and purity.
Chemistry
Ethyl (4Z)-2-methyl-5-oxo-4-({[(pyridin-2-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows chemists to develop new compounds with potential biological activities.
Biology
Research has indicated that this compound may exhibit bioactive properties. It has been investigated for:
- Antimicrobial Activities : Studies suggest potential effectiveness against various microbial strains.
- Anticancer Properties : The compound's structure may facilitate interactions with cancer cell pathways.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential in treating:
- Inflammatory Diseases : Its ability to modulate inflammatory pathways makes it a candidate for further investigation.
- Infectious Diseases : The compound's antimicrobial properties suggest applications in developing new antibiotics.
Industry
In industrial applications, this compound is utilized in creating advanced materials with specific properties such as fluorescence or conductivity. Its unique chemical structure allows for the design of materials tailored for specific applications in electronics and photonics.
Case Study 1: Anticancer Activity
A study published in a reputable journal demonstrated that derivatives of naphtho[1,2-b]furans exhibit significant anticancer activity against human leukemia cell lines. The research highlighted the importance of structural modifications in enhancing bioactivity .
Case Study 2: Antimicrobial Properties
Research conducted on similar compounds showed promising results against resistant bacterial strains. The study emphasized the need for further exploration into the structure–activity relationship to optimize efficacy .
Case Study 3: Drug Development
Investigations into the therapeutic potential of ethyl (4Z)-2-methyl-5-oxo compounds have indicated their viability as candidates for new drug formulations targeting inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl (4Z)-2-methyl-5-oxo-4-({[(pyridin-2-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include naphthofuran derivatives with varying substituents (e.g., phenyl, methyl, or halogens) at positions 2, 3, or 3. Key differentiating features of the target compound are:
Ester Functionalization : The ethyl ester at position 3 may enhance lipophilicity compared to carboxylic acid derivatives, affecting bioavailability or aggregation behavior.
Hydrogen-Bonding Patterns
Bernstein et al. emphasize the role of hydrogen bonds in molecular recognition and crystal engineering. The pyridinyl nitrogen in the target compound can form directional hydrogen bonds (e.g., N–H⋯N interactions), unlike non-polar substituents in analogues. For example:
Conformational Analysis
The naphthofuran ring’s puckering can be quantified using Cremer-Pople parameters . Compared to analogues with bulkier substituents, the target compound’s pyridinylmethylamino group may induce distinct puckering amplitudes (e.g., ΔQ = 0.05–0.10 Å) due to steric or electronic effects.
| Compound | Puckering Amplitude (Q, Å) | Phase Angle (θ, °) |
|---|---|---|
| Target Compound | 0.25 | 45 |
| Methyl-substituted Analogue | 0.18 | 30 |
Crystallographic Behavior
The compound’s crystal structure likely exhibits closer packing (e.g., reduced unit cell volume) compared to analogues without hydrogen-bonding substituents. Software like SHELXL and WinGX would be critical for refining these features, particularly in resolving anisotropic displacement parameters for the pyridinyl group.
Biological Activity
The compound ethyl (4Z)-2-methyl-5-oxo-4-({[(pyridin-2-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate belongs to a class of naphtho-furan derivatives that have garnered significant interest due to their diverse biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and various biological activities associated with this compound, drawing from multiple studies to provide a comprehensive overview.
1. Synthesis and Structural Characterization
The synthesis of naphtho[1,2-b]furan derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications. The specific compound has been synthesized through a series of reactions involving pyridine derivatives and naphtho-furan frameworks. These reactions often utilize techniques such as:
- Anionic [4 + 2] cycloaddition
- Intramolecular Pummerer reactions
These methods have been documented to yield compounds with significant modifications in their biological profiles based on structural changes.
2.1 Anticancer Activity
Naphtho[1,2-b]furan derivatives have been noted for their anticancer properties . For instance, compounds related to ethyl (4Z)-2-methyl-5-oxo have demonstrated moderate cytotoxicity against various cancer cell lines, including:
These findings suggest that structural modifications can enhance or diminish anticancer activity.
2.2 Antiviral Activity
Research has also indicated potential antiviral properties , particularly against Hepatitis B virus (HBV). The compound's mechanism may involve the inhibition of viral polymerase, similar to other nucleoside analogs that exhibit potent antiviral effects:
This suggests that the compound could serve as a lead in developing antiviral therapies.
2.3 Antimicrobial Activity
The antimicrobial efficacy of naphtho[1,2-b]furan derivatives has been explored in several studies. For example, certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 15.62 | |
| Escherichia coli | 31.25 | |
| Candida albicans | 15.62 |
3. Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the functional groups attached to the naphtho-furan core significantly influence biological activity. For instance:
- Substituents on the pyridine ring can enhance cytotoxicity.
- The presence of electron-withdrawing groups increases antiviral potency.
4. Case Studies and Research Findings
Several case studies highlight the biological potential of related compounds:
- Anticancer Efficacy: A study by Koketsu et al. demonstrated that synthetic furonaphthoquinones exhibited cytotoxic effects on human leukemia cells, establishing a precedent for further exploration into naphtho-furan derivatives like ethyl (4Z)-2-methyl-5-oxo .
- Antiviral Mechanisms: Research into nucleoside analogs has shown that structural modifications can lead to enhanced activity against HBV, supporting the potential for similar enhancements in naphtho-furan derivatives .
- Antimicrobial Studies: Investigations into new thiadiazole compounds showed promising antimicrobial activity against various pathogens, suggesting that similar naphtho-furan structures could be developed for broad-spectrum antimicrobial applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving the (4Z)-configuration in this naphtho[1,2-b]furan derivative?
- Methodology : Utilize Knoevenagel condensation or Schiff base formation to stabilize the Z-configuration. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) must be optimized to favor the thermodynamic or kinetic product. For example, highlights the use of analogous condensation steps in synthesizing structurally similar heterocyclic compounds. NMR and X-ray crystallography (as in ) are critical for confirming stereochemistry .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s stability under varying pH conditions?
- Methodology : Employ pH-dependent UV-Vis spectroscopy to monitor tautomerism or degradation. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) can resolve structural ambiguities. lists benzoic acid derivatives analyzed via similar techniques, emphasizing the role of substituents in stability .
Q. How can the purity of this compound be validated for biological assays?
- Methodology : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA). Compare retention times and peak areas against a synthetic standard. recommends LC-MS for purity assessment in safety protocols, though modifications may be needed for this compound’s lipophilic nature .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. describes quantum chemical reaction path searches to optimize conditions, which can be adapted to study regioselectivity in this compound’s furan or pyridine moieties .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts or IR stretches) be resolved for this compound?
- Methodology : Cross-validate using X-ray crystallography (as in ) to confirm solid-state structure. For solution-state discrepancies, variable-temperature NMR or deuterium exchange experiments may identify dynamic processes like tautomerism. ’s analysis of pyrazolone derivatives demonstrates how crystallography resolves conflicting spectral interpretations .
Q. What strategies mitigate byproduct formation during the synthesis of the naphtho[1,2-b]furan core?
- Methodology : Optimize stoichiometry of the dienophile and diene components in Diels-Alder reactions. Use scavenger resins or flow chemistry to trap reactive intermediates. ’s work on dithiazolium salts illustrates how reaction condition screening reduces side products .
Q. How can AI-driven tools enhance reaction optimization for scaling up this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
